molecular formula C15H18N2O4 B12918992 Glycine, N-[1-(phenylacetyl)-L-prolyl]- CAS No. 157115-95-2

Glycine, N-[1-(phenylacetyl)-L-prolyl]-

Cat. No.: B12918992
CAS No.: 157115-95-2
M. Wt: 290.31 g/mol
InChI Key: TXYISIQQFOLDJY-LBPRGKRZSA-N
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Description

Glycine, N-[1-(phenylacetyl)-L-prolyl]- is a synthetic compound known for its potential nootropic effects. It is a derivative of glycine and proline, two amino acids, and is often studied for its cognitive-enhancing properties. This compound is also known for its role in various biochemical processes and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[1-(phenylacetyl)-L-prolyl]- typically involves several steps:

    Esterification of L-proline: This step involves the conversion of L-proline into its ester form.

    Preparation of N-phenylacetylglycine: This is achieved through the acylation of glycine with phenylacetyl chloride under Schotten-Baumann conditions.

    Formation of the Peptide Bond: The peptide bond between N-phenylacetylglycine and the proline ester is formed using methods such as the mixed anhydride method, activated benzotriazole ester method, or activated succinimide ester method.

Industrial Production Methods

Industrial production methods for Glycine, N-[1-(phenylacetyl)-L-prolyl]- are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[1-(phenylacetyl)-L-prolyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Glycine, N-[1-(phenylacetyl)-L-prolyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Glycine, N-[1-(phenylacetyl)-L-prolyl]- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N-[1-(phenylacetyl)-L-prolyl]- is unique due to its specific structure and the combination of glycine and proline, which imparts distinct biochemical properties. Its potential nootropic effects and role in enhancing cognitive functions make it a compound of significant interest in scientific research.

Properties

CAS No.

157115-95-2

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

2-[[(2S)-1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C15H18N2O4/c18-13(9-11-5-2-1-3-6-11)17-8-4-7-12(17)15(21)16-10-14(19)20/h1-3,5-6,12H,4,7-10H2,(H,16,21)(H,19,20)/t12-/m0/s1

InChI Key

TXYISIQQFOLDJY-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CC2=CC=CC=C2)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NCC(=O)O

Origin of Product

United States

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